molecular formula C11H8ClN3O2 B13877643 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid

3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid

Cat. No.: B13877643
M. Wt: 249.65 g/mol
InChI Key: DRWXFMBSXQNGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination and amination steps .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 3-Amino-6-bromopyrazine-2-carboxylic acid
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides
  • Pyrazinamide

Comparison: Compared to similar compounds, 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the chloro group can enhance its reactivity in substitution reactions, while the phenyl group can influence its biological activity .

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

3-amino-5-chloro-6-phenylpyrazine-2-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-9-7(6-4-2-1-3-5-6)14-8(11(16)17)10(13)15-9/h1-5H,(H2,13,15)(H,16,17)

InChI Key

DRWXFMBSXQNGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.